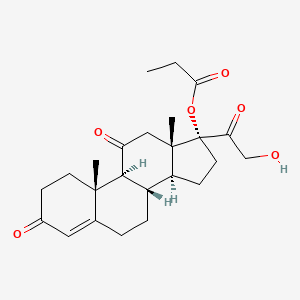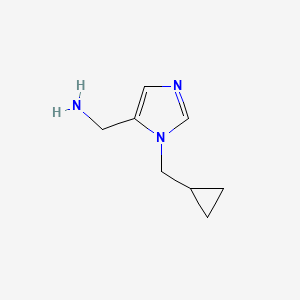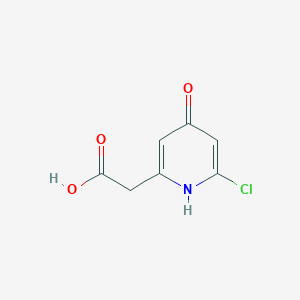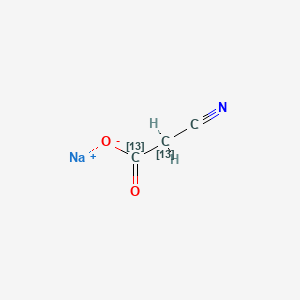
2-Cyano-acetic Acid Sodium Salt-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-acetic Acid Sodium Salt-13C2 is a stable isotope-labeled compound with the molecular formula C13C2H2NNaO2 and a molecular weight of 109.03 g/mol . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Métodos De Preparación
2-Cyano-acetic Acid Sodium Salt-13C2 can be synthesized through several methods. One common synthetic route involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method includes electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile . Industrial production methods often involve large-scale synthesis using these or similar routes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, leading to different products.
Substitution Reactions: Common reagents include sodium cyanide and chloroacetate salts. These reactions typically result in the formation of cyanoacetic acid derivatives.
Decarboxylation: Upon heating at 160°C, it undergoes decarboxylation to give acetonitrile.
Aplicaciones Científicas De Investigación
2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research, including:
Chemistry: It serves as a precursor to cyanoacrylates, which are components of adhesives.
Biology: The compound is used in the synthesis of various biomolecules and as a labeling agent in metabolic studies.
Industry: It is used in the production of synthetic caffeine and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its interaction with molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical pathways. It acts as a precursor in the synthesis of other compounds, facilitating various chemical reactions and processes.
Comparación Con Compuestos Similares
2-Cyano-acetic Acid Sodium Salt-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl Cyanoacetate: Used in the synthesis of cyanoacrylates.
Cyanoacetamide: Another derivative of cyanoacetic acid.
These compounds share similar chemical properties but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C3H2NNaO2 |
|---|---|
Peso molecular |
109.029 g/mol |
Nombre IUPAC |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
Clave InChI |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
SMILES isomérico |
[13CH2](C#N)[13C](=O)[O-].[Na+] |
SMILES canónico |
C(C#N)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



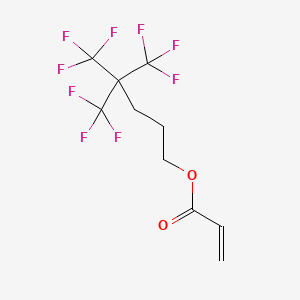
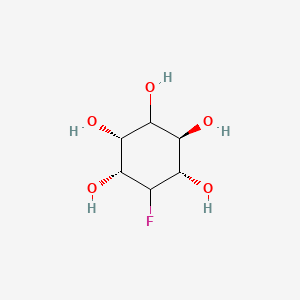
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
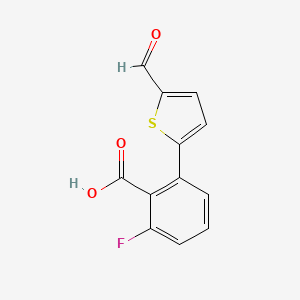
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)


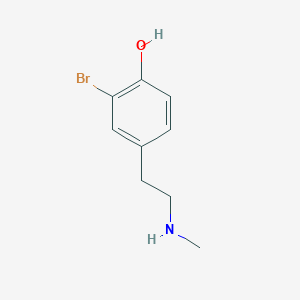
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
